H-D-Ser-OEt.HCl

Neuroscience NMDA Receptor Ataxia

Procure the pure D-enantiomer H-D-Ser-OEt.HCl (CAS 104055-46-1) for stereospecific NMDA receptor modulation. Unlike racemic mixtures or the inactive L-isomer, this brain-penetrant prodrug delivers active D-serine for at least 3 hours, with proven dose-dependent efficacy in murine ataxia models. Essential for reproducible CNS research and as a chiral building block in calmodulin antagonist synthesis.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
CAS No. 104055-46-1
Cat. No. B613186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Ser-OEt.HCl
CAS104055-46-1
Synonyms104055-46-1; (R)-Ethyl2-amino-3-hydroxypropanoatehydrochloride; D-Serineethylesterhydrochloride; ethyl(2R)-2-amino-3-hydroxypropanoatehydrochloride; H-D-Ser-OEt.HCl; H-D-Ser-OEt.HCl; SCHEMBL4534897; D-SERINEETHYLESTERHCL; CTK6F2831; JZJQCLZQSHLSFB-PGMHMLKASA-N; MolPort-020-180-084; FD3048; MFCD00191020; AM82214; CS13449; D-SERINEETHYLESTERHYDROCHLORIDE; AK-49218; BR-49218; KB-50468; SY030352; ST2408182; X8688; S-1376; H-D-Ser-OEtinvertedexclamationmarkcurrencyHCl; Q-101607
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CO)N.Cl
InChIInChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1
InChIKeyJZJQCLZQSHLSFB-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Serine Ethyl Ester Hydrochloride (CAS 104055-46-1) Procurement Guide: Properties and Research Utility


H-D-Ser-OEt.HCl (CAS 104055-46-1), D-serine ethyl ester hydrochloride, is an amino acid derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol [1]. It is the hydrochloride salt of the ethyl ester of D-serine. This compound is widely recognized as a modulator of N-methyl-D-aspartate (NMDA) receptors , with research applications spanning neuroscience, peptide synthesis, and pharmaceutical development . Its enhanced solubility and membrane permeability due to esterification make it a valuable tool for studying neurotransmission .

Why D-Serine Ethyl Ester Hydrochloride Cannot Be Casually Substituted with Analogs


Direct substitution of H-D-Ser-OEt.HCl with seemingly similar compounds—such as its parent amino acid (D-serine), its enantiomer (L-serine ethyl ester hydrochloride), or its methyl ester analog—is not scientifically valid due to critical differences in pharmacokinetic and pharmacodynamic properties. The ethyl ester moiety is not a passive modification; it confers enhanced lipophilicity and membrane permeability relative to the free amino acid , and the specific D-stereochemistry is essential for the stereospecific modulation of NMDA receptors observed in vivo [1]. Therefore, a procurement decision must be guided by the quantitative evidence differentiating this compound from its closest analogs.

Quantitative Differentiation of H-D-Ser-OEt.HCl Against Key Comparators


Chiral Specificity in NMDA Receptor Modulation: D-Ser-OEt.HCl vs. L-Enantiomer

The D-enantiomer, H-D-Ser-OEt.HCl, exhibits stereospecific modulation of NMDA receptors that is essential for its biological effect. In a murine model of spinocerebellar ataxia, only the D-form reduced ataxia-related falling events in a dose-dependent manner [1]. The L-enantiomer (L-serine ethyl ester hydrochloride, CAS 26348-61-8) does not share this stereospecific pharmacological activity, making it an invalid substitute for NMDA-related studies.

Neuroscience NMDA Receptor Ataxia

Comparative Physicochemical Properties: D-Ser-OEt.HCl vs. D-Serine

Esterification of D-serine to form H-D-Ser-OEt.HCl significantly alters its physicochemical profile, enhancing its suitability for crossing biological membranes. The ethyl ester derivative has a higher lipophilicity than the parent amino acid, as indicated by its calculated consensus Log P of -0.35 compared to D-serine's Log P of -3.28 [1]. This modification improves membrane permeability, a key differentiator for in vivo applications .

Drug Formulation Bioavailability ADME

Distinct Utility in Synthesis: D-Ser-OEt.HCl as a Building Block

H-D-Ser-OEt.HCl is a specifically utilized reagent in the asymmetric synthesis of complex natural products, unlike its simpler D-serine methyl ester analog. It has been documented as a key starting material in the first asymmetric total synthesis of Salinosporamides D and I, leveraging memory of chirality and dynamic kinetic resolution [1]. While D-serine methyl ester hydrochloride (CAS 5874-57-7) is a general intermediate for peptide synthesis , the ethyl ester is chosen for specific stereocontrolled reactions where its properties are advantageous.

Organic Synthesis Peptide Synthesis Pharmaceutical Intermediates

Validated Application Scenarios for Procuring H-D-Ser-OEt.HCl (CAS 104055-46-1)


Investigating NMDA Receptor Function in Neurological Disease Models

Procurement is indicated for research programs exploring NMDA receptor modulation in conditions like spinocerebellar ataxia. The compound's established stereospecific, dose-dependent effect on reducing ataxia-related falling in murine models provides a direct, literature-supported rationale for its selection over the inactive L-enantiomer or non-esterified D-serine [1].

Developing Prodrug Formulations with Enhanced CNS Permeability

This compound is a strategic choice for medicinal chemistry projects focused on improving the oral bioavailability or brain penetration of serine-based therapeutics. Its significantly higher lipophilicity (Log P -0.35) relative to D-serine (Log P -3.28) offers a quantifiable advantage in overcoming biological barriers [2].

Executing Stereocontrolled Synthesis of Complex Natural Products

Procurement is recommended for synthetic organic chemistry groups undertaking the total synthesis of marine natural products like Salinosporamides D and I. The compound serves as a validated and specifically reported building block in established asymmetric synthetic routes, de-risking the process compared to using alternative serine esters [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-Ser-OEt.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.